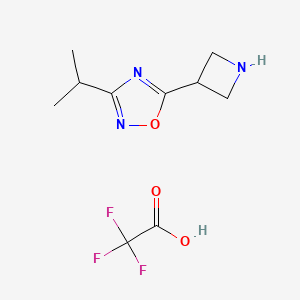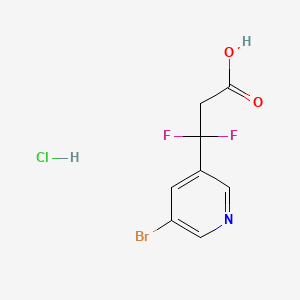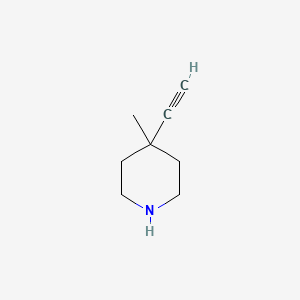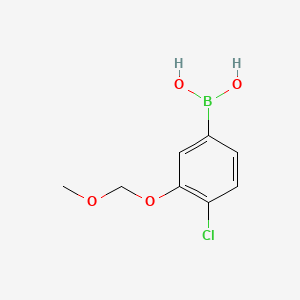
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The azetidine ring can be introduced through nucleophilic substitution reactions, while the trifluoroacetic acid moiety is often added via esterification or direct acidification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, such as Rhodium (III), to facilitate specific reaction steps and improve efficiency . Reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
化学反応の分析
Types of Reactions
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, alkynylcyclobutanols, and phenylhydrazines . Reaction conditions often involve the use of catalysts, such as Rhodium (III), and controlled temperatures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the coupling of phenylhydrazines with alkynylcyclobutanols can lead to the formation of diverse 1H-indazoles .
科学的研究の応用
5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other azetidine and oxadiazole derivatives, such as:
- 5-(Azetidin-3-yl)-1,2,4-oxadiazole
- 3-(Propan-2-yl)-1,2,4-oxadiazole
- Trifluoroacetic acid derivatives
Uniqueness
What sets 5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole,trifluoroaceticacid apart is its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of both azetidine and oxadiazole rings, along with the trifluoroacetic acid moiety, makes it a versatile compound for various scientific research endeavors.
特性
CAS番号 |
2913279-41-9 |
|---|---|
分子式 |
C10H14F3N3O3 |
分子量 |
281.23 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13N3O.C2HF3O2/c1-5(2)7-10-8(12-11-7)6-3-9-4-6;3-2(4,5)1(6)7/h5-6,9H,3-4H2,1-2H3;(H,6,7) |
InChIキー |
ZYFAWISMODQTMB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)




![[5-(Naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13462735.png)

![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
